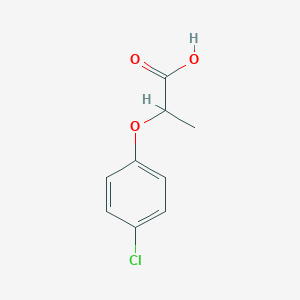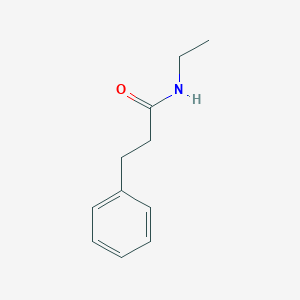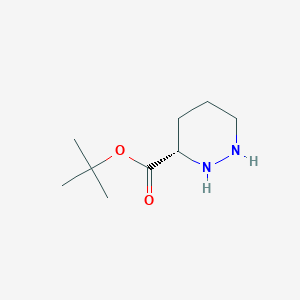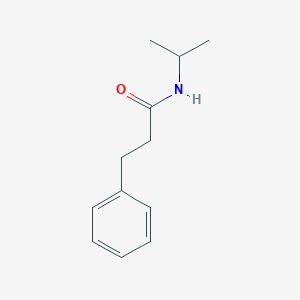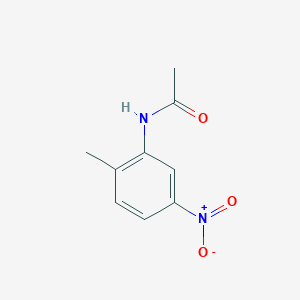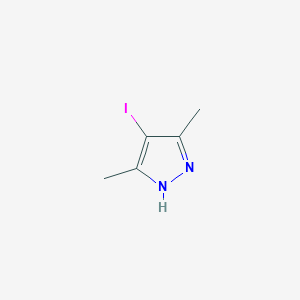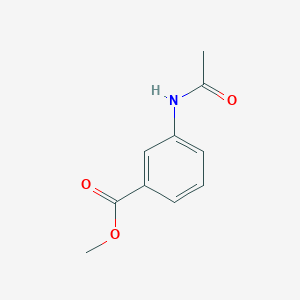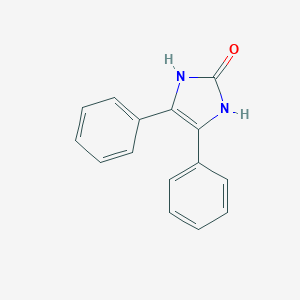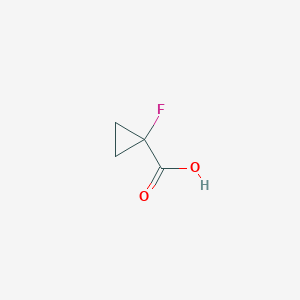
1-Fluorocyclopropanecarboxylic acid
概要
説明
1-Fluorocyclopropanecarboxylic acid is a chemical compound with the molecular formula C4H5FO2 . It has a molecular weight of 104.08 . It is a potent and selective autotaxin inhibitor .
Molecular Structure Analysis
The molecular structure of this compound consists of 4 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The average mass is 104.080 Da and the monoisotopic mass is 104.027359 Da .Physical and Chemical Properties Analysis
This compound is a solid at 20°C . The melting point ranges from 72.0 to 76.0°C .科学的研究の応用
Conformational Properties and Intramolecular Hydrogen Bonding : A study by Møllendal, Leonov, and de Meijere (2005) investigated the structural and conformational properties of 1-Fluorocyclopropanecarboxylic acid. Using microwave spectroscopy and quantum chemical calculations, they identified four stable conformers and studied their energy, dipole moments, and hydrogen bonding (Møllendal, Leonov, & de Meijere, 2005).
Stereoselective Synthesis : Shibue and Fukuda (2014) described a rhodium-catalyzed cyclopropanation method for the stereoselective synthesis of cis-2-Fluorocyclopropanecarboxylic acid. This synthesis is significant for producing specific stereoisomers of the compound (Shibue & Fukuda, 2014).
Synthesis of Fluorinated Analog of 1-Aminocyclopropane Carboxylic Acid : Sloan and Kirk (1997) developed a synthesis method for 2-fluoro-1-aminocyclopropane-1-carboxylic acid, a fluorinated analog of 1-aminocyclopropane carboxylic acid, which could have implications in medicinal chemistry (Sloan & Kirk, 1997).
Synthesis and Pharmacokinetics of mGluR2 Antagonists : Sakagami et al. (2008) synthesized a fluorinated compound with potential as an mGluR2 antagonist, showing comparable affinity to non-fluorinated analogs but with a superior pharmacokinetic profile (Sakagami et al., 2008).
Positron Emission Tomography (PET) Tracer for Tumor Imaging : Shoup and Goodman (1999) synthesized Fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) for PET imaging, demonstrating its potential in tumor localization (Shoup & Goodman, 1999).
Inhibition of ACC Deaminase : Liu et al. (2015) studied 1-Amino-2,2-difluorocyclopropane-1-carboxylic acid, which showed significant inhibition of ACC deaminase, a key enzyme in ethylene biosynthesis in plants (Liu et al., 2015).
Microbial Enantioselective Hydrolysis : Imura, Itoh, and Miyadera (1998) achieved enantioselective synthesis of (1S,2S)-2-fluorocyclopropanecarboxylic acid via microbial resolution, important for quinolone analogue synthesis (Imura, Itoh, & Miyadera, 1998).
Ethylene Precursor in Plants : Hoffman, Yang, and McKeon (1982) identified 1-(malonylamino)cyclopropane-1-carboxylic acid as a major metabolite of ethylene precursor in plants, revealing insights into plant physiology (Hoffman, Yang, & McKeon, 1982).
Synthesis and Studies on mGluR Agonist Activity : Ivashkin et al. (2015) synthesized stereoisomers of 1-amino-2-fluoro-2-(phosphonomethyl)cyclopropane-1-carboxylic acid (FAP4), showing significant agonist activity against mGlu4, indicating its potential in neuropharmacology (Ivashkin et al., 2015).
Potential in Agronomic Applications : Vanderstraeten and Van Der Straeten (2017) reviewed the role of ACC, a non-protein amino acid and precursor of ethylene, in plant development and its potential applications in agronomy (Vanderstraeten & Van Der Straeten, 2017).
作用機序
Safety and Hazards
1-Fluorocyclopropanecarboxylic acid is classified as dangerous . It may cause severe skin burns and eye damage (H314), and may be corrosive to metals (H290) . Precautionary measures include avoiding dust formation, not breathing in dusts or mists, and wearing protective gloves, clothing, and eye/face protection .
特性
IUPAC Name |
1-fluorocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5FO2/c5-4(1-2-4)3(6)7/h1-2H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDCPERCVXDYEFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00430702 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137081-41-5 | |
| Record name | 1-Fluorocyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00430702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluorocyclopropanecarboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different conformational isomers of 1-fluorocyclopropanecarboxylic acid and how were they characterized?
A1: Research using microwave spectroscopy and quantum chemical calculations identified four stable conformers of this compound, labeled as conformers I-IV. [] Conformer II, stabilized by an intramolecular hydrogen bond between the fluorine atom and the carboxylic acid hydrogen, and conformer III, characterized by a synperiplanar arrangement of the F-C-C=O and H-O-C=O atom chains, were successfully identified through their microwave spectra. While conformer I was not observed spectroscopically, likely due to its small dipole moment, quantum chemical calculations predicted it to be the most stable form. []
Q2: How does the relative stability of the different conformers of this compound compare?
A2: Relative intensity measurements from microwave spectroscopy revealed that conformer III is more stable than the hydrogen-bonded conformer II by approximately 2.7 kJ/mol. [] Furthermore, absolute intensity measurements indicated that conformer I, although not directly observed, is likely the most abundant form at room temperature. It was estimated to be around 5.0 kJ/mol more stable than conformer II and 2.3 kJ/mol more stable than conformer III. These experimental findings were corroborated by MP2 calculations, which predicted a similar trend in conformer stability. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


